molecular formula C12H19O3PS3 B165059 Sulprofos sulfoxide CAS No. 34643-47-5

Sulprofos sulfoxide

Cat. No. B165059
CAS RN: 34643-47-5
M. Wt: 338.5 g/mol
InChI Key: CBVUFUJJOXRACG-UHFFFAOYSA-N
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Description

Sulprofos sulfoxide is a compound with the molecular formula C12H19O3PS3 . It is a derivative of sulprofos, an organic thiophosphate and organothiophosphate insecticide .


Synthesis Analysis

Sulfoxides, including Sulprofos sulfoxide, can be synthesized via the oxidation of sulfides. A practical synthetic protocol has been developed using readily obtainable Fe(NO3)3·9H2O as a catalyst and oxygen as a green oxidant for selective oxidation from thioethers to sulfoxides under ecofriendly and mild conditions . Another method involves the selective synthesis of sulfoxides via controllable oxidation of sulfides with N-fluorobenzenesulfonimide .


Molecular Structure Analysis

The molecular structure of Sulprofos sulfoxide consists of a sulfonyl (SO2) functional group attached to two carbon substituents . The InChI string representation of its structure is InChI=1S/C12H19O3PS3/c1-4-10-18-16(17,14-5-2)15-11-6-8-12(9-7-11)19(3)13/h6-9H,4-5,10H2,1-3H3 .


Chemical Reactions Analysis

Sulfoxides, including Sulprofos sulfoxide, are involved in a wide range of transformations in organic chemistry. They can participate in various chemical processes, and their reactivity can be modulated from an electrophilic to a nucleophilic or even a radical character by adjustment of the reaction conditions .


Physical And Chemical Properties Analysis

Sulprofos sulfoxide has a molecular weight of 338.5 g/mol . Its exact mass and monoisotopic mass are 338.02339498 g/mol . It has a topological polar surface area of 112 Ų and a complexity of 330 .

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliaries

Sulfoxides, including sulprofos sulfoxide, are recognized for their role as powerful chiral auxiliaries in asymmetric synthesis. Their configurational stability and synthetic versatility allow them to participate in a wide range of asymmetric reactions, including carbon-carbon and carbon-oxygen bond forming reactions. They are also utilized in atroposelective synthesis and asymmetric catalysis. Recent advances have led to high asymmetric inductions in these reactions, demonstrating their significant potential in this field (Carreño et al., 2009).

Transition Metal Catalysis

Sulfoxides, including sulprofos sulfoxide, can form stable complexes with transition metals, playing a critical role in transition metal catalysis. Although their use as ligands in this context is less developed, recent studies have shown promising results. These developments have led to a renewed interest in utilizing sulfoxides in catalytic studies, particularly chiral sulfoxides (Sipos et al., 2015).

Photocatalytic Sulfoxidation

Sulprofos sulfoxide is relevant in the field of photocatalysis. It is used in transformations involving tandem electron-/energy-transfer and single-electron-transfer processes. This is particularly useful in late-stage sulfoxidation for pharmaceuticals and sugar derivatives, as well as in divergent formal syntheses of sulfoxide/sulfide-containing marketed pharmaceuticals (Li et al., 2017).

Organic Synthesis and Drug Development

Sulfoxides, including sulprofos sulfoxide, are key scaffolds in the synthesis of pharmaceutically active molecules. They are indispensable ingredients in the structure of most antibiotics, biological, and natural products. Their role in the oxidation of sulfides to sulfoxides using transition metals has been extensively studied, underscoring their importance in drug development and organic synthesis (Pu et al., 2020).

Biocatalysis

Biocatalytic approaches for synthesizing enantioenriched sulfoxides, including sulprofos sulfoxide, have been developed. These methods utilize oxidative enzymes and have recently expanded to include reductive enzymes. Novel oxidative approaches employing unconventional solvents like ionic liquids and deep eutectic solvents offer more sustainable biocatalytic pathways (Anselmi et al., 2020).

Future Directions

Sulfoxides, including Sulprofos sulfoxide, play a pivotal role in modern organic chemistry. They are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials. Therefore, sustainable access to this class of molecules is of great interest . Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem .

properties

IUPAC Name

ethoxy-(4-methylsulfinylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3PS3/c1-4-10-18-16(17,14-5-2)15-11-6-8-12(9-7-11)19(3)13/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVUFUJJOXRACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=S)(OCC)OC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016604
Record name Sulprofos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulprofos sulfoxide

CAS RN

34643-47-5
Record name O-Ethyl O-[4-(methylsulfinyl)phenyl] S-propyl phosphorodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34643-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulprofos sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulprofos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ethyl O-4-methanesulfinylphenyl (propylsulfanyl)phosphonothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULPROFOS SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6Q010RMYO
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
DE Clark, GW Ivie, HR Crookshank… - Journal of agricultural …, 1979 - ACS Publications
… hens as a 2:5:3 mixture of sulprofos/sulfoxide/sulfone. At the highest treatment level (150 ppm)… In thecurrent studies, a mixture of sulprofos, sulprofos sulfoxide, and sulprofos sulfone was …
Number of citations: 5 pubs.acs.org
KA Usmani, ED Karoly, E Hodgson, RL Rose - Drug metabolism and …, 2004 - ASPET
… With sulprofos, all isoforms except 2E1 were able to oxidize sulprofos to sulprofos sulfoxide. Those with elevated levels of sulprofos sulfoxide formation included CYP1A1, 1A2, 3A4, 3A5…
Number of citations: 103 dmd.aspetjournals.org
NA Buck, BJ Estesen, GW Ware - Bulletin of Environmental Contamination …, 1980 - Springer
It was the purpose of this study to determine the dislodgable or easily removed surface residues of some of the newer insecticides on cotton over a 4-day period following application. …
Number of citations: 18 link.springer.com
MA Luke, JE Froberg, GM Doose… - Journal of the …, 1981 - academic.oup.com
The multiresidue procedure of Luke et al., which uses extraction with acetone and partition with petroleum ether and methylene chloride, was simplified and shortened by eliminating the …
Number of citations: 341 academic.oup.com
GW Ware, BJ Estesen, NA Buck - Bulletin of Environmental Contamination …, 1982 - Springer
Dislodgable or easily removed surface insecticide residues on cotton are an important aspect in establishing safe reentry intervals for personnel working in treated fields. This study was …
Number of citations: 3 link.springer.com
M Feroz, MAQ Khan - Journal of Agricultural and Food Chemistry, 1979 - ACS Publications
… -(methylthio)phenyl] S-propyl phosphorodithioate) and its sulfoxide and sulfone metabolites were added to the diet of White Leghorn laying hens as a 2:5:3 mixture of sulprofos/sulfoxide/…
Number of citations: 8 pubs.acs.org
E Neidert, RB Trotman… - Journal of AOAC …, 1994 - academic.oup.com
During the 32 month period ending December 31, 1991, Agriculture Canada analyzed 13 230 samples of agricultural food commodities for pesticide residues. Both domestic and …
Number of citations: 43 academic.oup.com
ME Krolski, LL Bosnak, JJ Murphy - Journal of Agricultural and …, 1992 - ACS Publications
The application of high-resolution Fourier-transform nuclear magnetic resonance(NMR) spectroscopy to the identification of metabolites of the phosphorodithioate ester pesticide …
Number of citations: 12 pubs.acs.org
KJ Dorweiler, JN Gurav, JS Walbridge… - Journal of agricultural …, 2016 - ACS Publications
A study was conducted to evaluate the stability of 528 pesticides, metabolites, and contaminants prepared in large multicomponent mixes to enhance laboratory efficiency by allowing …
Number of citations: 23 pubs.acs.org
MA Luke, HT Masumoto, T Cairns… - Journal of the …, 1988 - academic.oup.com
During a 5 year period from 1982 to 1986, the FDA Los Angeles District Laboratory analyzed 19 851 samples of domestic and imported food and feed commodities for pesticide residues…
Number of citations: 76 academic.oup.com

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